molecular formula C22H23NO4 B3007947 Isopentyl 2-(3-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate CAS No. 1226433-23-3

Isopentyl 2-(3-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Cat. No. B3007947
CAS RN: 1226433-23-3
M. Wt: 365.429
InChI Key: GEWIIVCTENPAMM-UHFFFAOYSA-N
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Description

This compound is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound. It has a methoxyphenyl group attached to the isoquinoline ring, suggesting that it may have unique physical and chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the isoquinoline ring, possibly through a condensation reaction or cyclization . The methoxyphenyl group could be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an isoquinoline ring, a carboxylate group, and a methoxyphenyl group . These functional groups could influence the compound’s reactivity and interactions with other molecules.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present in its structure. For example, the carboxylate group could participate in acid-base reactions, while the methoxyphenyl group could be involved in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylate group could make the compound polar and potentially soluble in water .

Scientific Research Applications

Synthetic Routes and Chemical Modifications

Improved synthetic methods for isoquinoline derivatives, including those related to Isopentyl 2-(3-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate, have been developed to enhance their overall yield and reproducibility. For instance, Zheng et al. (2009) reported an efficient synthetic route for 1-chloro-6-methoxy-isoquinolin-3-ol and its derivatives, highlighting the importance of optimizing synthesis for potential therapeutic applications Zheng, A. Wang, P. Scola, & S. D'Andrea, 2009. Additionally, Liao et al. (2008) described a method for synthesizing isoquinoline-3-carboxylate, further contributing to the diverse synthetic strategies applicable to similar compounds X. Liao, Baohe Guan, & Zhanzhu Liu, 2008.

Biological Activities and Applications

Isoquinoline derivatives exhibit a range of biological activities, making them valuable for pharmaceutical research. For example, Gastpar et al. (1998) investigated methoxy-substituted 3-formyl-2-phenylindoles, which inhibit tubulin polymerization, a key process in cell division, demonstrating the potential of isoquinoline derivatives in cancer therapy R. Gastpar, Michael Goldbrunner, Doris Marko, & E. von Angerer, 1998.

Potential for New Therapeutic Agents

The structural versatility of isoquinoline derivatives allows for the design of novel therapeutic agents. Ture et al. (2011) explored the use of the Heck reaction for synthesizing 1-alkoxyisoquinoline-3-carboxylic acids esters, showcasing the adaptability of these compounds in medicinal chemistry A. Ture, K. Rubina, E. Rozhkov, & V. Kauss, 2011.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. For example, if it’s a pharmaceutical compound, its mechanism of action could involve binding to a specific receptor or enzyme in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be investigated for use in pharmaceuticals, materials science, or other fields .

properties

IUPAC Name

3-methylbutyl 2-(3-methoxyphenyl)-1-oxoisoquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-15(2)11-12-27-22(25)20-14-23(16-7-6-8-17(13-16)26-3)21(24)19-10-5-4-9-18(19)20/h4-10,13-15H,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWIIVCTENPAMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopentyl 2-(3-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

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